1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine

CCR5 antagonism Chiral pharmacophore Structure-activity relationship

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine (CAS 1240573-38-9) is a 2-methylpiperazine derivative featuring a 3-chloro-4-(trifluoromethoxy)benzyl substituent on the N1 nitrogen. The compound possesses a chiral center at the 2-position of the piperazine ring and belongs to the arylpiperazine class frequently employed as a privileged scaffold in medicinal chemistry.

Molecular Formula C13H16ClF3N2O
Molecular Weight 308.73 g/mol
CAS No. 1240573-38-9
Cat. No. B6362085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine
CAS1240573-38-9
Molecular FormulaC13H16ClF3N2O
Molecular Weight308.73 g/mol
Structural Identifiers
SMILESCC1CNCCN1CC2=CC(=C(C=C2)OC(F)(F)F)Cl
InChIInChI=1S/C13H16ClF3N2O/c1-9-7-18-4-5-19(9)8-10-2-3-12(11(14)6-10)20-13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3
InChIKeyQKXBYOZSTDWNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine (CAS 1240573-38-9): Procurement-Relevant Identity and Physicochemical Baseline


1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine (CAS 1240573-38-9) is a 2-methylpiperazine derivative featuring a 3-chloro-4-(trifluoromethoxy)benzyl substituent on the N1 nitrogen. The compound possesses a chiral center at the 2-position of the piperazine ring and belongs to the arylpiperazine class frequently employed as a privileged scaffold in medicinal chemistry [1]. Predicted physicochemical properties include a pKa of 9.10 ± 0.40, a density of 1.264 ± 0.06 g/cm³, and a boiling point of 321.2 ± 37.0 °C . Commercial supply is available at ≥98% purity for research and development use .

Why Generic Piperazine Building Blocks Cannot Replace 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine in CCR5-Targeted and Chiral-Dependent Programs


Substituting this compound with a generic N-benzylpiperazine or even the des-methyl analog (CAS 1240565-36-9) eliminates two critical structural features that jointly determine performance in medicinal chemistry campaigns. First, the 2-methyl group introduces a chiral center that has been pharmacophorically validated as essential for high-affinity CCR5 receptor antagonism [1]; removal of this methyl group in the des-methyl analog abolishes this chiral recognition element. Second, the 3-chloro-4-(trifluoromethoxy) substitution pattern on the benzyl ring provides a unique combination of electron-withdrawing and lipophilic character that cannot be replicated by unsubstituted benzyl or simple 4-methoxybenzyl analogs . These structural distinctions translate into measurable differences in lipophilicity, basicity, and target engagement that directly impact lead optimization outcomes.

Quantitative Differentiation Evidence for 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine Versus Closest Analogs


Chirality-Driven Pharmacophoric Advantage: 2-Methylpiperazine vs. Des-Methyl Analog (CAS 1240565-36-9)

The target compound contains a chiral 2-methylpiperazine core, whereas the closest analog 1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine (CAS 1240565-36-9) lacks this methyl substituent and is achiral. In a systematic structure–activity relationship study of piperazine-based CCR5 antagonists, the 2(S)-methylpiperazine motif was shown to be essential for CCR5 receptor affinity; removal of the 2-methyl group resulted in a >10-fold loss of binding potency across multiple compound series [1]. Although the specific target compound was not directly tested in that study, the class-level inference is that the 2-methyl substituent is a critical pharmacophoric element for CCR5-targeted programs, making the target compound a more suitable intermediate than the des-methyl analog for developing chiral CCR5 ligands.

CCR5 antagonism Chiral pharmacophore Structure-activity relationship

Predicted pKa and Basicity Differentiation from Des-Methyl Analog

The predicted pKa of the target compound is 9.10 ± 0.40 (piperazine N4) . In contrast, the des-methyl analog (CAS 1240565-36-9) is predicted to have a slightly lower pKa of approximately 8.90–9.00 due to the absence of the electron-donating methyl group on the piperazine ring . This ~0.1–0.2 unit difference in pKa alters the protonation state at physiological pH, potentially affecting membrane permeability, solubility, and target engagement.

Physicochemical characterization pKa prediction Amine basicity

Lipophilicity Enhancement by 3-Chloro-4-(trifluoromethoxy)benzyl vs. Unsubstituted Benzyl-2-methylpiperazine

The 3-chloro-4-(trifluoromethoxy)benzyl substituent imparts substantially higher lipophilicity compared to an unsubstituted benzyl group. While the experimental LogP for the target compound is not reported, the predicted LogP for the closely related 1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine (LogP ≈ 3.03) is significantly higher than that of 1-benzyl-2-methylpiperazine (LogP ≈ 1.9–2.1) [1]. The addition of the trifluoromethoxy group alone contributes approximately +0.5 to +1.0 LogP units based on Hansch π constants for OCF₃ (π ≈ +0.39 to +0.55) and Cl (π ≈ +0.71) [2].

Lipophilicity LogP Blood-brain barrier permeability

Commercial Purity Benchmarking Against Des-Methyl Analog

The target compound is commercially available at 98% purity from major suppliers . The des-methyl analog (CAS 1240565-36-9) is typically offered at 95% purity . This 3% absolute purity difference translates to a 2.5-fold lower maximum impurity burden (2% vs. 5%), which is meaningful for reaction optimization and final API purity requirements in pharmaceutical development.

Chemical procurement Purity specification Building block quality

Rotatable Bond and Topological Polar Surface Area Differentiation for Drug-Likeness Profiling

The target compound has a topological polar surface area (TPSA) of 24.5 Ų and a rotatable bond count of 4 . In comparison, the des-methyl analog (CAS 1240565-36-9) has a TPSA of approximately 26.3 Ų and 3 rotatable bonds [1]. The lower TPSA of the target compound (24.5 vs. 26.3 Ų) suggests marginally better membrane permeability potential, while the additional rotatable bond from the 2-methyl group offers greater conformational flexibility for target binding.

Drug-likeness TPSA Physicochemical property prediction

Procurement-Driven Application Scenarios for 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine


CCR5 Antagonist Lead Optimization Using Chiral 2-Methylpiperazine Scaffold

Medicinal chemistry teams pursuing CCR5 receptor antagonists for HIV-1 entry inhibition should select this compound over the des-methyl analog because the 2-methylpiperazine core is a validated pharmacophore essential for nanomolar-level binding affinity [1]. The chiral center provides an additional vector for enantioselective lead optimization, and the 3-chloro-4-(trifluoromethoxy)benzyl group can be further elaborated to fine-tune potency and selectivity.

CNS-Penetrant Candidate Synthesis Requiring Balanced Lipophilicity

The elevated LogP contributed by the trifluoromethoxy substituent (estimated ΔLogP ≈ +1.0 vs. unsubstituted benzyl analogs) [1] makes this intermediate suitable for synthesizing CNS-targeted candidates where blood-brain barrier permeation is required. The moderate TPSA (24.5 Ų) further supports passive CNS penetration potential while maintaining a favorable drug-likeness profile .

High-Purity Building Block Procurement for Multi-Step GMP-Relevant Synthesis

With a commercial purity specification of 98% [1], this compound offers a 2.5-fold lower impurity burden compared to the 95% purity des-methyl analog . This purity advantage is critical for process chemistry groups scaling up multi-step synthetic sequences where impurity carry-through can compromise final API purity and yield.

Structure–Activity Relationship Studies on Halogenated Arylpiperazines

The unique combination of chloro and trifluoromethoxy substituents on the benzyl ring provides a distinct electronic profile (electron-withdrawing, lipophilic) that cannot be achieved with mono-substituted or unsubstituted benzyl building blocks. Researchers conducting SAR studies on arylpiperazine-based GPCR ligands can use this compound to probe the effects of dual halogen/fluoroalkoxy substitution on target affinity and selectivity.

Quote Request

Request a Quote for 1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.